[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride
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Overview
Description
[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride typically involves the reaction of 4-dodecylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with trimethylamine to yield the final quaternary ammonium compound. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Organic solvents like toluene or ethanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Raw Material Handling: Automated systems for precise measurement and mixing of reactants
Reaction Control: Advanced monitoring systems to maintain optimal reaction conditions
Purification: Multi-step purification processes, including crystallization and filtration, to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides
Reduction: Can be reduced under specific conditions to yield simpler amines
Substitution: Participates in nucleophilic substitution reactions due to the presence of the quaternary ammonium group
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, hydroxides
Major Products Formed
Oxidation Products: Phenolic oxides, dodecylphenol derivatives
Reduction Products: Secondary and tertiary amines
Substitution Products: Various substituted ammonium compounds
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride is used as a surfactant in emulsion polymerization and as a phase transfer catalyst in organic synthesis.
Biology
In biological research, it is employed to study membrane interactions and as a component in cell lysis buffers due to its ability to disrupt lipid bilayers.
Medicine
Medically, it is explored for its antimicrobial properties and potential use in drug delivery systems, particularly in targeting bacterial cell membranes.
Industry
Industrially, it is utilized in formulations of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride involves its interaction with lipid membranes. The compound inserts itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell membranes, causing cell death.
Comparison with Similar Compounds
Similar Compounds
- Cetyltrimethylammonium Bromide (CTAB)
- Benzalkonium Chloride
- Dodecyltrimethylammonium Chloride
Comparison
Compared to similar compounds, [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride offers unique advantages such as:
- Enhanced Membrane Disruption: Due to the presence of the phenoxy group
- Higher Solubility: In organic solvents, making it versatile for various applications
- Greater Stability: Under a wide range of pH conditions
These properties make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
68413-50-3 |
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Molecular Formula |
C24H44ClNO2 |
Molecular Weight |
414.1 g/mol |
IUPAC Name |
[3-(4-dodecylphenoxy)-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C24H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-22-16-18-24(19-17-22)27-21-23(26)20-25(2,3)4;/h16-19,23,26H,5-15,20-21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QJSUWTKXJNVMQU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OCC(C[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
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